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molecular formula C8H4N2S B1217376 1,3-Benzothiazole-2-carbonitrile CAS No. 2602-85-9

1,3-Benzothiazole-2-carbonitrile

Cat. No. B1217376
M. Wt: 160.2 g/mol
InChI Key: UYHQUNLVWOAJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106052B2

Procedure details

A suspension of potassium cyanide (1.50 g, 23.0 mmol) in dimethylsulfoxide (DMSO, 100 mL) was prepared in a 1-L 3-necked flask fitted with a reflux condenser, a heating mantle and an internal temperature probe. The 2-chlorobenzothiazole (2.6 g, 2.0 mL, 15.3 mmol) was added to the reaction flask via pipet and the reaction was heated at 80° C. (internal temperature). The reaction was monitored periodically by TLC (9:1 heptane-ethyl acetate). After 5 hours the reaction appeared to be about 50% complete. After 17 hours the reaction was judged complete by TLC analysis. The reaction mixture was allowed to cool to room temperature and was then extracted with ether (5×100 mL). The extracts were dried over sodium sulfate and concentrated to give a yellow-orange solid. The crude solid was purified on silica gel (100 g) using 9:1 heptane-ethyl acetate. Fractions containing product were pooled and concentrated to give 1.4 g (57%) of the desired product as a yellow-orange solid. The structure was confirmed by 1H NMR analysis in DMSO-d6.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Cl[C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1.CCCCCCC.C(OCC)(=O)C>CS(C)=O>[C:1]([C:5]1[S:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)#[N:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a 1-L 3-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
WAIT
Type
WAIT
Details
After 17 hours the reaction was judged complete by TLC analysis
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow-orange solid
CUSTOM
Type
CUSTOM
Details
The crude solid was purified on silica gel (100 g)
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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